N-[2-(2-Adamantyl)ethyl]prop-2-enamide
Description
Properties
IUPAC Name |
N-[2-(2-adamantyl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-2-15(17)16-4-3-14-12-6-10-5-11(8-12)9-13(14)7-10/h2,10-14H,1,3-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOUANPTIMNXML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1C2CC3CC(C2)CC1C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[2-(2-Adamantyl)ethyl]prop-2-enamide can be synthesized through several methods. One common approach involves the reaction of 1-adamantyl nitrate with ethylamine in the presence of sulfuric acid to form N-(1-adamantyl)ethylamine. This intermediate is then reacted with acryloyl chloride to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Adamantyl)ethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantyl ketones, while reduction can produce adamantyl alcohols.
Scientific Research Applications
N-[2-(2-Adamantyl)ethyl]prop-2-enamide is a chemical compound featuring an adamantyl group, a bicyclic hydrocarbon structure known for its stability and steric hindrance, and a prop-2-enamide functional group, which includes a double bond and an amide linkage. The adamantyl moiety contributes to the compound's unique physical and chemical properties, making it of interest in medicinal chemistry and materials science. Research indicates that this compound has potential therapeutic applications, with derivatives of adamantane compounds exhibiting antiviral and anticancer properties. Its unique structure allows for interactions with biological targets, influencing various biochemical pathways.
Scientific Research Applications
this compound is used as a building block in the synthesis of complex organic compounds. Its applications span across different fields. Interaction studies have focused on its binding affinity and selectivity towards specific biomolecules, with the adamantyl group enhancing steric hindrance, which potentially affects how the compound interacts with various targets. These interactions may influence key biological processes, making it a subject of interest for further investigation in pharmacology and biochemistry.
Mechanism of Action
The mechanism of action of N-[2-(2-Adamantyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity to enzymes or receptors. The prop-2-enamide moiety may participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-Amino-2-oxoethyl)prop-2-enamide: Similar in structure but with an amino group instead of an adamantyl group.
N-(2,2-Dimethoxyethyl)prop-2-enamide: Contains a dimethoxyethyl group instead of an adamantyl group.
Uniqueness
N-[2-(2-Adamantyl)ethyl]prop-2-enamide is unique due to the presence of the adamantyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in applications where specific molecular interactions are required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
